4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), or sulfonating agents (sulfur trioxide).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)methanone: This compound shares a similar structure but lacks the thiadiazole ring.
5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (ii): This compound contains methoxy groups and is used as an electrocatalyst.
Uniqueness
4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The combination of methoxy groups and the thiadiazole ring enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)16-18(28-22-21-16)19(23)20-12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,23) |
InChI Key |
FXMIFDDLUOTZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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